molecular formula C17H14N2O2S B2861646 N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-24-1

N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No. B2861646
CAS RN: 860611-24-1
M. Wt: 310.37
InChI Key: KWQWOIATYYYNOI-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . Synthetic strategies of indole 2 and 3-carboxamides were investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .


Physical And Chemical Properties Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Scientific Research Applications

Oxidative Cyclization in Organic Synthesis

One study discusses the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process exemplifies the utility of oxidative cyclization in creating complex molecules from simpler precursors, a method potentially relevant to the synthesis or functionalization of compounds like N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide (Burgaz et al., 2007).

Bimetallic Composite Catalysts

Another study focuses on the development of bimetallic boron-containing heterogeneous catalysts for the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This highlights the importance of catalysts in synthesizing heterocyclic compounds, which could be relevant to the manipulation of This compound (Bumagin et al., 2019).

Tyrosine Kinase Inhibition

Research into 3-substituted 2,2'-dithiobis(1H-indoles) evaluated their ability to inhibit tyrosine kinase activity. This study is pertinent because it delves into the therapeutic potential of indole derivatives, suggesting a possible avenue for the exploration of This compound in medicinal chemistry (Palmer et al., 1995).

Regiospecific C-Acylation

A study on the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles provides insights into the functionalization of indole cores, a method that could be applicable to the functionalization or synthesis of This compound for various research applications (Katritzky et al., 2003).

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-19-14-7-3-2-6-12(14)13-9-15(22-17(13)19)16(20)18-10-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQWOIATYYYNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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